molecular formula C15H14N2O4 B181895 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide CAS No. 6342-49-0

2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

Cat. No. B181895
CAS RN: 6342-49-0
M. Wt: 286.28 g/mol
InChI Key: MIEXTCLILKGJMQ-KTKRTIGZSA-N
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Description

The compound “2-hydroxy-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide” is a type of hydrazone . It has been used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-Benzyloxy-3-methoxybenzaldehyde with benzohydrazide . Another method involves the use of 2,4-Dihydroxybenzoic acid hydrazide as a starting reagent .


Molecular Structure Analysis

The molecular structure of this compound involves a three-dimensional network, connected by various interactions .


Chemical Reactions Analysis

This compound reacts with other compounds to form various products. For example, it reacts with benzohydrazide to yield (E)-N’-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .


Physical And Chemical Properties Analysis

The compound has a linear formula of C15H14N2O4 and a molecular weight of 286.29 . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Crystal Structure Analysis
A significant application of this compound is in crystallography. For instance, the crystal structures of related aroylhydrazones, including derivatives of 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, have been elucidated using infrared, NMR spectroscopy, and X-ray diffraction. This helps in understanding the molecular geometry, bond lengths, angles, and stabilization mechanisms through hydrogen bonds and π...π interactions in these compounds (Zong & Wu, 2013).

Bioactive Properties
Research on Schiff base compounds, which include N'-substituted benzohydrazide derivatives, has revealed their potent biological activities. These compounds demonstrate remarkable antibacterial, antifungal, antioxidant, and cytotoxic activities, along with significant interaction with DNA. Such findings indicate their potential in biomedical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Xanthine Oxidase Inhibitory Activity
A series of hydrazones, including derivatives similar to 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, have been tested for their inhibitory activities against xanthine oxidase. Such compounds show promise in the management of conditions like gout and hyperuricemia, indicating their potential therapeutic applications (Han, Guo, & Xue, 2022).

Antibacterial Activities
Oxidovanadium(V) complexes with hydrazone ligands, derived from compounds similar to 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, have been studied for their antibacterial activities. These complexes show efficacy against bacterial strains such as B. subtilis, S. aureus, and E. coli (Qian, 2019).

Antioxidant Activity Theoretical Studies
Theoretical investigations on Schiff bases and their tautomers, including derivatives of 2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide, have revealed insights into their antioxidant behavior. Such studies contribute to understanding the mechanisms underlying their antioxidant properties (Ardjani & Mekelleche, 2017).

Safety And Hazards

The safety data sheet for this compound suggests that thermal decomposition can lead to the release of irritating gases and vapors .

properties

IUPAC Name

2-hydroxy-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18/h2-9,18-19H,1H3,(H,17,20)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKZETLYOIGBRK-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419937
Record name AC1NTVU9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

CAS RN

6342-49-0
Record name AC1NTVU9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-N'-(4-HYDROXY-3-METHOXYBENZYLIDENE)BENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Reactant of Route 2
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Reactant of Route 3
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Reactant of Route 4
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Reactant of Route 5
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
Reactant of Route 6
2-hydroxy-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide

Citations

For This Compound
1
Citations
S Hussain - 2021 - e-space.mmu.ac.uk
The main action of metal deactivators is to slow down or reduce the metal-catalysed oxidation of polymers. Although metal ions may be introduced inadvertently to polymers (eg by …
Number of citations: 3 e-space.mmu.ac.uk

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